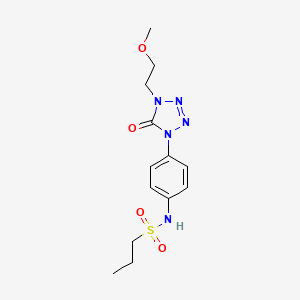
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H19N5O4S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a sulfonamide group, which is known for its broad spectrum of biological activities including antibacterial, antitumor, and enzyme inhibition properties.
Antimicrobial Activity
Sulfonamides are known to exhibit antimicrobial effects primarily through the inhibition of bacterial folic acid synthesis. The presence of the tetrazole moiety in this compound may enhance its interaction with bacterial enzymes involved in metabolic pathways.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 20 | |
| This compound | Various strains | TBD | TBD |
Antitumor Activity
Recent studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The tetrazole ring may play a crucial role in binding to target proteins involved in cancer progression.
Case Study: In Vivo Studies
In a study examining the effects of related tetrazole derivatives on tumor models, it was found that these compounds significantly reduced tumor size and enhanced survival rates in treated animals compared to controls. The specific effects of this compound remain to be fully elucidated but are anticipated to follow similar trends based on structural activity relationships observed in related compounds .
Enzyme Inhibition
Sulfonamides are also recognized for their ability to inhibit various enzymes. Preliminary studies suggest that this compound may inhibit carbonic anhydrase and urease, which are critical in various physiological processes.
Table 2: Enzyme Inhibition Potency
| Enzyme Type | IC50 (µM) | Reference |
|---|---|---|
| Carbonic Anhydrase | TBD | TBD |
| Urease | TBD | TBD |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity profile is essential for evaluating the therapeutic potential of any new drug candidate. Although specific data for this compound is limited, related sulfonamides often exhibit moderate bioavailability with renal excretion being a primary route.
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S/c1-3-10-23(20,21)14-11-4-6-12(7-5-11)18-13(19)17(15-16-18)8-9-22-2/h4-7,14H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFTFMJRYTDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














